Hapalindole E

Description

Properties

CAS No. |

101968-73-4 |

|---|---|

Molecular Formula |

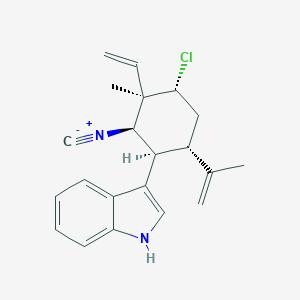

C21H23ClN2 |

Molecular Weight |

338.9 g/mol |

IUPAC Name |

3-[(1S,2R,3R,4R,6S)-4-chloro-3-ethenyl-2-isocyano-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |

InChI |

InChI=1S/C21H23ClN2/c1-6-21(4)18(22)11-15(13(2)3)19(20(21)23-5)16-12-24-17-10-8-7-9-14(16)17/h6-10,12,15,18-20,24H,1-2,11H2,3-4H3/t15-,18-,19+,20-,21+/m1/s1 |

InChI Key |

IJEJDCXOVNHHAX-GRARQNNCSA-N |

SMILES |

CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |

Isomeric SMILES |

CC(=C)[C@H]1C[C@H]([C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |

Canonical SMILES |

CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Properties

Hapalindole E exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown that various hapalindoles, including hapalindole E, have minimum inhibitory concentration (MIC) values as low as 0.06 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae . Notably, 12-epi-hapalindole E isonitrile has been identified as an inhibitor of bacterial RNA polymerase, with an IC50 value of 500 μM. This suggests potential therapeutic applications in treating infections caused by multi-drug resistant bacteria .

Insecticidal Activity

Research indicates that hapalindoles can also serve as insecticides. For instance, 12-epi-hapalindole J isonitrile has demonstrated complete lethality against Chironomus riparius larvae at concentrations of 26 μM . This property positions hapalindoles as promising candidates for developing eco-friendly pest control agents in agriculture.

Neuroactive Agents

Recent studies have explored the neuroactive properties of hapalindoles, revealing their potential as modulators of sodium channels. In neuroblastoma cell lines, compounds such as hapalindole C and J showed significant effects on membrane potential with IC50 values ranging from 4.8 to 10.6 μM . This suggests their utility in developing treatments for neurological disorders.

Antitumor Activity

Hapalindole E has also been investigated for its antitumor properties. Research indicates that certain hapalindoles can inhibit T-cell proliferation, which may have implications for autoimmune disorder treatments . The specific mechanisms through which these compounds exert their effects are still under investigation but indicate a broad scope of therapeutic potential.

Synthetic Biology and Production

The production of hapalindoles has been enhanced through synthetic biology approaches. Engineered strains of cyanobacteria such as Synechococcus elongatus have been developed to produce hapalindole-type compounds efficiently from carbon dioxide . This biotechnological advancement not only facilitates the sustainable production of these valuable compounds but also allows for the exploration of their biosynthetic pathways.

Environmental Applications

Hapalindoles have been studied for their role in bioremediation. Cyanobacteria capable of producing these compounds can sequester heavy metals from polluted environments, contributing to environmental cleanup efforts . The ability to accumulate high amounts of pollutants demonstrates the ecological significance of these organisms beyond their pharmaceutical potential.

Summary Table: Applications of Hapalindole E

Chemical Reactions Analysis

Biosynthetic Assembly via Stig Cyclases

Hapalindole E is biosynthesized from a common precursor, cis-indole isonitrile, through three enzymatic steps catalyzed by Stig cyclases (e.g., HpiC1, FamC1) :

Key Findings :

- Mutations in Phe138 (e.g., F138S) shift product selectivity from hapalindole E to fischerindole derivatives .

- Calcium ions are essential for structural integrity of cyclases and reaction efficiency .

Late-Stage Functionalization

Hapalindole E serves as a precursor for oxidized derivatives (e.g., ambiguines, welwitindolinones) via enzymatic tailoring :

Substrate Scope :

- Fluorine or chlorine substitution at the indole C5 position enhances lipophilicity and bioactivity .

- 12-epi-Hapalindole E isonitrile inhibits bacterial RNA polymerase (IC₅₀ = 500 μM) .

Mechanistic Insights from Computational Studies

- DFT Calculations : Reveal that the Cope rearrangement proceeds via a chair-like transition state stabilized by Asp214 .

- MD Simulations : Phe138 controls regioselectivity during EAS by sterically blocking C2 attack .

Table: Mutational Impact on Product Ratios (HpiC1)

| Mutation | Hapalindole E (%) | Fischerindole U (%) |

|---|---|---|

| Wild-type | 85 | 15 |

| Y101F/F138S | 42 | 58 |

| F138L | 65 | 35 |

Biological Activity and Reaction Relevance

Hapalindole E derivatives exhibit:

- Antibacterial Activity : MIC = 0.06–64 μg/mL against Staphylococcus aureus .

- Anticancer Effects : Inhibition of NF-κB in prostate cancer cells (IC₅₀ = 3 μM) .

Structure-Activity Relationship :

Comparison with Similar Compounds

Comparison with Similar Compounds

Hapalindole E belongs to a broader class of indole alkaloids with shared structural motifs and biological activities. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Functional Analogues

- Welwitindolinones: Share the indole core but feature a bicyclo[4.3.1]decane system. Exhibits antimitotic and anticancer activities, though distinct from hapalindoles in biosynthesis .

- Calothrixins: Quinone-containing indole alkaloids with antiparasitic and anticancer properties. Differ in redox-active quinone moiety .

- Nostocarboline: Chlorinated β-carboline with herbicidal activity. Shares algicidal function but lacks the isonitrile group critical to hapalindole bioactivity .

Key Structural and Activity Differences

Chlorine Substitution :

- Hapalindoles I and A contain chlorine at C-13, enhancing antitubercular potency. In contrast, hapalindole X and deschloro derivatives (e.g., deschloro-hapalindole I) lack this group, resulting in reduced cytotoxicity .

- Fischambiguine B replaces chlorine with a spiro-epoxy group, which is critical for its unique antitubercular mechanism .

Stereochemistry: 12-epi-Hapalindole E and 12-epi-hapalindole U exhibit inverted stereochemistry at C12, affecting their biological targets. Engineered cyanobacterial systems enable stereochemical control during biosynthesis .

Isonitrile vs. Isothiocyanate :

- Hapalindole E and A possess an isonitrile group, while derivatives like hapalindole D feature isothiocyanate. This modification influences interactions with microbial enzymes and ion channels .

Sodium Channel Inhibition: 12-epi-Hapalindole C and L block voltage-gated sodium channels (IC₅₀ ~ 1–5 µM), a mechanism absent in non-isonitrile analogues like nostocarboline .

Research Findings and Implications

- Antimicrobial Specificity : Hapalindole E’s RNA synthesis inhibition contrasts with hapalindole Q’s autophagy inhibition in HepG2 cells, highlighting functional divergence within the family .

- Therapeutic Potential: Fischambiguine B and hapalindole I are promising antitubercular leads due to low cytotoxicity, while hapalindole X’s moderate cancer cell toxicity warrants further SAR studies .

- Ecological Role: Structural conservation across hapalindoles (e.g., isonitrile group) underscores their evolutionary role in cyanobacterial chemical defense .

Preparation Methods

Cyanobacterial Source and Cultivation

Hapalindole E is naturally produced by the cyanobacterium Hapalosiphon fontinalis (strain ATCC 39694), as documented in a seminal patent detailing its isolation. The organism is cultured under submerged aerobic conditions in a defined inorganic medium containing essential nutrients such as nitrates, phosphates, and trace metals. Key parameters for optimal yield include:

-

Temperature : 24°C ± 1°C

-

Illumination : 330 µE·m⁻²·s⁻¹ via cool-white fluorescent tubes

-

Aeration : 1% CO₂ in air at a flow rate sufficient to maintain dissolved oxygen levels.

Cultures are typically maintained for 24 days, achieving a biomass yield of 0.4–0.5 g dry weight per liter. The production of hapalindoles is monitored via bioassays against Staphylococcus aureus, with antibiotic activity serving as a proxy for alkaloid accumulation.

Enzymatic Pathway and Modular Assembly

The biosynthesis of Hapalindole E begins with the enzymatic coupling of a tryptophan derivative (e.g., 1a ) and a terpene precursor (e.g., 1b ) through a chloronium-promoted polyolefin cyclization. This reaction forms the tricyclic core structure (e.g., 12-epi-hapalindole E, 2 ), which undergoes subsequent tailoring reactions:

-

Cyclization : A 4,15-cyclization generates the tetracyclic hapalindole scaffold.

-

Oxidation : The indole moiety is oxidized to an oxindole, as observed in intermediates like anhydrohapaloxindole A (4 ).

-

Functionalization : Late-stage modifications, including methylation and halogenation, introduce structural diversity.

This pathway exemplifies "redox economy," minimizing superfluous oxidation-reduction steps and aligning with the linear increase in oxidation states during biosynthesis.

Synthetic Approaches to Hapalindole E

Moore’s Total Synthesis Strategy

Moore and colleagues pioneered a protecting group-free synthesis of hapalindoles, leveraging direct indole coupling to construct the tricyclic core. Key steps include:

-

Indole-Terpene Coupling : A chloronium-induced cyclization mimics the enzymatic process, yielding 12-epi-hapalindole E (2 ) in 15% yield over 8 steps.

-

Oxidative Functionalization : Selective oxidation at C-3 and C-11 positions introduces the oxindole and spirocyclopropane moieties.

This approach emphasizes scalability, with reported yields surpassing 5% for related hapalindoles.

Prins-Type Oxidative Cyclization

Lu et al. developed a unified strategy employing Prins-type oxidative cyclization to access the hapalindole scaffold. For Hapalindole E, the synthesis involves:

-

Cyclohexene Formation : A Lewis acid-catalyzed cyclization generates the trans-decalin system.

-

Indole Annulation : Palladium-mediated coupling installs the indole moiety.

-

Late-Stage Oxidation : MCPBA (meta-chloroperbenzoic acid) mediates epoxidation and subsequent rearrangement to form the oxindole.

This method achieves an overall yield of 3.2% over 12 steps, demonstrating efficiency in constructing stereochemically dense regions.

Enantioselective Hydrogenation

A recent advance utilizes ruthenium-catalyzed asymmetric hydrogenation to establish the chiral trans-1-indolyl-2-isopropenylcyclohexane core. Highlights include:

-

Dynamic Kinetic Resolution (DKR) : Achieves >98% enantiomeric excess (ee) for the cyclohexane intermediate.

-

Modular Functionalization : A switchable sequence of methylation and aldol reactions introduces the quaternary stereocenter at C-12.

This route furnishes Hapalindole E in 14 steps with a 2.8% overall yield, underscoring its utility for accessing enantiopure material.

Fermentation and Isolation Process

Large-Scale Production

The industrial-scale production of Hapalindole E follows protocols outlined in the ATCC 39694 patent:

-

Inoculum Preparation : Vegetative inoculum is grown in shake flasks containing BG-11 medium (pH 7.0).

-

Fermentation : 25-L glass bioreactors are aerated with 1% CO₂ and harvested at 24 days post-inoculation.

-

Biomass Processing :

Chromatographic Purification

Crude extracts undergo multi-step purification:

-

Gel Filtration : Sephadex LH-20 with iso-propanol/dichlororomethane removes pigments and lipids.

-

Silica Gel Chromatography : Gradient elution (hexane → ethyl acetate) isolates the hapalindole fraction.

-

HPLC : Reversed-phase C18 columns resolve Hapalindole E from structural analogs, achieving >95% purity.

Comparative Analysis of Preparation Methods

Table 1: Yield and Efficiency of Hapalindole E Production Methods

Q & A

Q. What are the established biosynthetic pathways for Hapalindole E, and what experimental methods are used to validate these pathways?

Hapalindole E biosynthesis involves a Cope rearrangement and a 6-endo-trig cyclization/electrophilic aromatic substitution cascade. Key enzymes include the prenyltransferase FamD2 and cyclase FamC1, which catalyze the formation of the tetracyclic core from cis-indole isonitrile and geranyl pyrophosphate. Validation methods include:

- Gene knockout studies (e.g., CRISPR-Cas9) to confirm enzymatic roles .

- Isotopic labeling (e.g., -geranyl pyrophosphate) to track carbon flow.

- LC-MS/NMR for structural elucidation of intermediates .

Q. How is the absolute configuration of Hapalindole E determined, and what analytical techniques are critical for this process?

Absolute configuration is resolved via:

Q. What are the primary bioactivity assays used to evaluate Hapalindole E’s immunomodulatory effects?

Standard assays include:

- T cell proliferation assays (e.g., CFSE dilution) to measure antiproliferative activity (IC values) .

- Apoptosis detection via Annexin V/PI staining to distinguish cytotoxic vs. cytostatic effects .

- Autophagy modulation studies (e.g., LC3B-II quantification via Western blot) to assess impacts on lysosomal fusion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Hapalindole E across different studies?

Discrepancies (e.g., variable IC values for T cell suppression) may arise from:

- Source variability : Cyanobacterial strains (e.g., Hapalosiphon sp. CBT 1235 vs. UTEX 1903) produce structurally distinct analogs .

- Experimental design : Differences in cell lines, serum concentrations, or assay duration.

- Compound stability : Formamide derivatives (artifacts from storage in chloroform) may confound results . Methodological recommendations :

- Use fresh extracts and validate compound integrity via HPLC-MS .

- Include controls for solvent effects and degradation products.

Q. What strategies are effective for elucidating Hapalindole E’s mechanism of action in autophagy regulation?

Advanced approaches include:

- CRISPR-based screening to identify Hapalindole E-sensitive genes (e.g., YAP1 in Hippo pathway) .

- Live-cell imaging with fluorescent markers (e.g., mCherry-GFP-LC3) to track autophagosome-lysosome fusion .

- Pull-down assays coupled with mass spectrometry to identify direct protein targets (e.g., Rab7 or YAP1) .

Q. How should researchers design gene-editing experiments to probe the role of FamD2/FamC1 in Hapalindole E biosynthesis?

Key steps:

- Knockout validation : Use homology-directed repair (HDR) templates with antibiotic resistance markers to generate ΔFamD2/ΔFamC1 mutants in Fischerella ambigua .

- Metabolomic profiling : Compare mutant vs. wild-type strains via UPLC-QTOF-MS to identify pathway disruptions .

- Complementation assays : Reintroduce wild-type genes under native promoters to restore biosynthesis .

Methodological Best Practices

Q. What are the critical controls for ensuring reproducibility in Hapalindole E isolation and characterization?

Essential controls include:

Q. How can researchers address challenges in scaling up Hapalindole E production for in vivo studies?

While industrial-scale production is beyond basic research scope, small-scale solutions include:

- Optimized cyanobacterial culturing (e.g., photobioreactors with controlled light/temperature) .

- Semi-synthesis from stable precursors (e.g., hapalindole A-formamide) .

Data Contradiction Analysis

Q. Why do some studies report Hapalindole E as a cytostatic agent, while others highlight cytotoxicity?

This dichotomy arises from:

- Dose-dependent effects : Lower concentrations (≤3 µM) inhibit proliferation without apoptosis; higher doses (>10 µM) induce cell death .

- Cell type specificity : Primary T cells vs. cancer lines (e.g., Hep G2) show differential sensitivity . Resolution : Use dose-response curves and multiplex assays (e.g., Incucyte®) to capture dual effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.